molecular formula C15H16FN3O3 B11483434 1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester

1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester

Cat. No.: B11483434
M. Wt: 305.30 g/mol
InChI Key: ISXUQKZLUUVLCM-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester: is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, an acetic acid moiety, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride.

    Esterification: The final step involves esterification to form the ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1H-Pyrazole-1-acetic acid, 3-methyl-, ethyl ester
  • 1H-Pyrazole-1-acetic acid, 3-phenyl-, ethyl ester
  • 1H-Pyrazole-1-acetic acid, 3-chloro-, ethyl ester

Uniqueness: 1H-Pyrazole-1-acetic acid, 3-[[2-(2-fluorophenyl)acetyl]amino]-, ethyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16FN3O3

Molecular Weight

305.30 g/mol

IUPAC Name

ethyl 2-[3-[[2-(2-fluorophenyl)acetyl]amino]pyrazol-1-yl]acetate

InChI

InChI=1S/C15H16FN3O3/c1-2-22-15(21)10-19-8-7-13(18-19)17-14(20)9-11-5-3-4-6-12(11)16/h3-8H,2,9-10H2,1H3,(H,17,18,20)

InChI Key

ISXUQKZLUUVLCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)CC2=CC=CC=C2F

Origin of Product

United States

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